Cas no 40665-92-7 (Cloprostenol)

Cloprostenol 化学的及び物理的性質
名前と識別子
-
- Cloprostenol
- (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
- (Z)-7-(2-((E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid
- (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chloranylphenoxy)-3-oxidanyl-but-1-enyl]-3,5-bis(oxidanyl)cyclopentyl]hept-5-enoic acid
- (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid
- Cloprostenol (INN)
- Dalmazin [veterinary] (TN)
- (1-alpha-(z),2-beta-(1e,3r*),3-alpha,5-alpha)-(+-)-yclopentyl)
- (+)-16-M-CHLOROPHENOXY TETRANOR PROSTAGLANDIN F2ALPHA
- (+)-9ALPHA,11ALPHA,15-TRIHYDROXY-16-(3-CHLOROPHENOXY)-17,18,19,20-TETRANOR-PROSTA-5Z,13E-DIEN-1-OIC ACID
- (+)-CLOPROSTENOL
- VJGGHXVGBSZVMZ-QIZQQNKQSA-N
- BDBM50085910
- Racemic cloprostenol
- 100786-10-5
- 40665-92-7
- REL-(5Z)-7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTEN-1-YL)-3,5-DIHYDROXYCYCLOPENTYL)-5-HEPTENOIC ACID
- MS-27481
- CLOPROSTENOL [MI]
- 5-Heptenoic acid, 7-(2-(4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (1-alpha-(Z),2-beta-(1E,3R*),3-alpha,5-alpha)- (+-)-
- 16-(m-Chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2alpha
- CS-7779
- Estrophan
- Dalmazin (veterinary)
- (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoicacid
- BRD-K17850764-001-02-6
- 16-(M-CHLOROPHENOXY)-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.
- (+-)-(Z)-7-((1R*,2R*,3R*,5S*)-2-((E)-(3R*)-4-(3-Chlorophenoxy-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptensaeure
- Oestrophane
- (+-)-Cloprostenol
- CLOPROSTENOL [INN]
- UNII-4208238832
- (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
- 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-2-((1E,3S)-4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTEN-1-Y))-3,5-DIHYDROXYCYCLOPENTYL)- (5Z)-REL-
- 5-HEPTENOIC ACID, 7-(2-(4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTENYL)-3,5-DIHYDROXYCYCLOPENTYL)-, (1A(Z),2B(1E,3R*),3.ALPHA.,5.ALPHA.),- (+/-)-
- Cloprostenolum
- Cloprostenol, (+)-
- cloprostenol-(+/-)
- DTXSID50860575
- GTPL1894
- Oestrophan
- HMS3402O21
- SCHEMBL123595
- AC-24773
- CHEMBL37853
- 7-{2-[4-(3-Chloro-phenoxy)-3-hydroxy-but-1-enyl]-3,5-dihydroxy-cyclopentyl}-hept-5-enoic acid
- (Z)-7-{(1R,2R,3R,5S)-2-[(E)-(R)-4-(3-Chloro-phenoxy)-3-hydroxy-but-1-enyl]-3,5-dihydroxy-cyclopentyl}-hept-5-enoic acid
- IDI1_034049
- D-Cloprostenol
- CLOPROSTENOL, (+/-)-
- Cloprostenol [INN:BAN]
- EINECS 255-028-8
- Q27076117
- (+/-)-(Z)-7-((1R*,2R*,3R*,5S*)-2-((E)-(3R*)-4-(M-CHLOROPHENOXY)-3-HYDROXY-1-BUTENYL)-3,5-DIHYDROXYCYCLOPENTYL)-5-HEPTENOIC ACID
- 1ST11380
- Estrophane
- Estrofan
- BSPBio_001579
- HMS1791O21
- DTXCID3028346
- UNII-52EJR3Y9IN
- NCGC00161343-03
- HMS3648H06
- 54276-21-0
- Cloprostenolum [INN-Latin]
- 52EJR3Y9IN
- EX-A3213
- HMS1989O21
- (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid
- HY-107381
- SR-01000946503-1
- NCGC00161343-01
- BRD-K17850764-236-08-5
- NCGC00161343-02
- Dalmaprost D
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (5Z)-rel-
- SR-01000946503
- Dalmazin
- R-Cloprostenol
- DB11507
- 15-epi Cloprostenol
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl)-3,5-dihydroxycyclopentyl)-, (5Z)-
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (5Z)-
- AC-6104
- CHEBI:177470
- ICI 80996
- BRD-K17850764-236-03-6
- AKOS015964975
- (+/-)-Cloprostenol
- DTXSID7048372
- Cloprostenolum (INN-Latin)
- DA-59428
- G60924
- BRD-K17850764-236-11-9
-
- MDL: MFCD00217060
- インチ: 1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
- InChIKey: VJGGHXVGBSZVMZ-QIZQQNKQSA-N
- ほほえんだ: ClC1=CC=CC(=C1)OC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 424.16500
- どういたいしつりょう: 424.1652663g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 11
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- 密度みつど: 1.1217 (rough estimate)
- ゆうかいてん: Not available
- ふってん: 535.77°C (rough estimate)
- フラッシュポイント: 333.6±31.5 °C
- 屈折率: 1.4429 (estimate)
- ようかいど: Chloroform, DMSO, Methanol
- PSA: 107.22000
- LogP: 3.19500
- じょうきあつ: 0.0±1.9 mmHg at 25°C
- 酸性度係数(pKa): 4.76±0.10(Predicted)
Cloprostenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:-20°C Freezer, Under Inert Atmosphere
Cloprostenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C587300-10mg |
Cloprostenol |
40665-92-7 | 10mg |
$ 178.00 | 2023-09-08 | ||
TRC | C587300-50mg |
Cloprostenol |
40665-92-7 | 50mg |
$ 770.00 | 2023-09-08 | ||
A2B Chem LLC | AX52755-50mg |
Cloprostenol NA |
40665-92-7 | 50mg |
$858.00 | 2024-04-20 | ||
A2B Chem LLC | AX52755-10mg |
Cloprostenol NA |
40665-92-7 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | AX52755-100mg |
Cloprostenol NA |
40665-92-7 | 100mg |
$1459.00 | 2024-04-20 | ||
TRC | C587300-100mg |
Cloprostenol |
40665-92-7 | 100mg |
$ 1397.00 | 2023-09-08 | ||
TRC | C587300-25mg |
Cloprostenol |
40665-92-7 | 25mg |
$413.00 | 2023-05-18 |
Cloprostenol 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Cloprostenolに関する追加情報
Professional Introduction to Cloprostenol (CAS No. 40665-92-7)
Cloprostenol, a compound with the chemical name Cloprostenol and the CAS number 40665-92-7, is a synthetic analog of prostaglandin F2α (PGF2α). This compound has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. Derived from the prostaglandin family, Cloprostenol exhibits a distinct structure that contributes to its distinct pharmacological profile, making it a subject of extensive study in both academic and industrial settings.
The molecular structure of Cloprostenol features a cyclopentane ring with two ketone groups and an ester linkage, which is characteristic of prostaglandins. However, the substitution pattern and stereochemistry differ from native PGF2α, leading to altered biological activity. This modification allows Cloprostenol to interact with specific prostaglandin receptors while minimizing side effects associated with unmodified prostaglandins. The compound’s ability to selectively bind to these receptors has opened new avenues for therapeutic intervention in various medical conditions.
In recent years, research on Cloprostenol has focused on its potential applications in reproductive health, particularly in veterinary medicine. Studies have demonstrated its efficacy in inducing parturition in livestock, where it acts as a potent oxytocic agent. The mechanism of action involves stimulation of uterine contractions, which are crucial for successful delivery. This has made Cloprostenol a valuable tool for farmers and veterinarians managing pregnant animals.
Beyond its role in animal health, Cloprostenol has also been investigated for its potential benefits in human medicine. Preliminary studies suggest that it may have applications in treating endometriosis and uterine fibroids by modulating prostaglandin receptor activity. Additionally, its anti-inflammatory properties have been explored in the context of chronic inflammatory diseases. While clinical trials are still in progress, the preliminary findings are promising and warrant further investigation.
The synthesis of Cloprostenol (CAS No. 40665-92-7) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These methods often involve catalytic hydrogenation, esterification, and ring-closing reactions, which are optimized to maximize efficiency and minimize byproduct formation.
The pharmacokinetics of Cloprostenol have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that the compound exhibits rapid absorption after intravenous administration but has a relatively short half-life due to rapid enzymatic degradation. This characteristic necessitates careful dosing regimens to maintain therapeutic levels while minimizing adverse effects. Further studies are ongoing to explore ways to enhance the bioavailability and prolong the duration of action of Cloprostenol.
In conclusion, Cloprostenol (CAS No. 40665-92-7) is a promising compound with diverse applications in both veterinary and human medicine. Its unique structure and selective receptor interaction make it an attractive candidate for treating reproductive disorders and inflammatory conditions. Ongoing research continues to uncover new therapeutic possibilities for this synthetic prostaglandin analog, reinforcing its significance in modern pharmaceutical development.
40665-92-7 (Cloprostenol) 関連製品
- 2839139-03-4(4-methyl-2-azabicyclo2.2.1heptane)
- 72816-88-7(6-Amino-1-benzyl-5-methylaminouracil)
- 1542909-36-3(N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)
- 864927-79-7(6-acetyl-2-(2E)-3-(thiophen-2-yl)prop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 35458-34-5(3-Chloro-4-hydroxy-5-methylbenzoic acid)
- 85661-09-2(O-2-(4-chlorophenyl)ethylhydroxylamine)
- 1115979-59-3(N-[(3-bromophenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 2305253-78-3(1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride)
- 2228306-72-5(2-fluoro-2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-amine)
- 914926-18-4(Linoleyl Laurate)

